molecular formula C23H17BrCl2N2O2 B10891829 4-bromo-1-(2,4-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole

4-bromo-1-(2,4-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole

Cat. No.: B10891829
M. Wt: 504.2 g/mol
InChI Key: CHPCTPQOHFLQDJ-UHFFFAOYSA-N
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Description

4-bromo-1-(2,4-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(2,4-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions. The bromination step can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. The purification process may involve recrystallization or chromatographic techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(2,4-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various substituted pyrazoles.

Scientific Research Applications

4-bromo-1-(2,4-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-1-(2,4-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate fully .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-1-(2,4-dichlorophenyl)-3,5-diphenyl-1H-pyrazole
  • 4-bromo-1-(2,4-dichlorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

Uniqueness

4-bromo-1-(2,4-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole stands out due to the presence of methoxy groups, which can influence its reactivity and biological activity. The combination of bromine and dichlorophenyl groups also contributes to its distinct chemical properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H17BrCl2N2O2

Molecular Weight

504.2 g/mol

IUPAC Name

4-bromo-1-(2,4-dichlorophenyl)-3,5-bis(3-methoxyphenyl)pyrazole

InChI

InChI=1S/C23H17BrCl2N2O2/c1-29-17-7-3-5-14(11-17)22-21(24)23(15-6-4-8-18(12-15)30-2)28(27-22)20-10-9-16(25)13-19(20)26/h3-13H,1-2H3

InChI Key

CHPCTPQOHFLQDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C(=NN2C3=C(C=C(C=C3)Cl)Cl)C4=CC(=CC=C4)OC)Br

Origin of Product

United States

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